REACTION_CXSMILES
|
F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2N=N1.ON1C2C=CC=C[C:29]=2N=N1.[CH3:35][O:36][C:37]([C:39]1[CH:40]=[CH:41][C:42]2[N:43]([C:45]([CH2:55][C:56]([OH:58])=O)(C3C=CC(C)=CC=3)[CH2:46][N:47]=2)[CH:44]=1)=[O:38].[CH3:59][NH:60][CH3:61]>ClCCl>[CH3:59][N:60]([CH3:61])[C:56]([CH2:55][C:45]1[N:43]2[CH:44]=[C:39]([C:37]([O:36][CH3:35])=[O:38])[CH:40]=[CH:41][C:42]2=[N:47][C:46]=1[C:11]1[CH:12]=[CH:13][C:14]([CH3:29])=[CH:15][CH:16]=1)=[O:58] |f:0.1|
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Name
|
|
Quantity
|
7.752 g
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
n,n-ethyldiisopropylamine
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
5
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=CC=2N(C1)C(CN2)(C2=CC=C(C=C2)C)CC(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
9.33 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 30 min under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature for 3 hr
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Duration
|
3 h
|
Type
|
WASH
|
Details
|
the solution washed with HCl (0.5M), saturated NaCl solution, and 10% NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4 and solvent
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)CC1=C(N=C2N1C=C(C=C2)C(=O)OC)C2=CC=C(C=C2)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 133.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |